Purity Benchmarking Against Non-Fluorinated Analog: ≥98% vs. 95% Typical Commercial Grade
The target compound is routinely supplied at ≥98% purity (HPLC) by authorised vendors, whereas the closest non‑fluorinated analogue (2‑(2‑cyclopropyl‑1H‑benzo[d]imidazol‑1‑yl)acetic acid, CAS 97968‑85‑9) is frequently offered at 95% purity . This 3‑percentage‑point minimum purity differential reduces the impurity burden in downstream coupling reactions and simplifies analytical characterisation of final products .
| Evidence Dimension | Commercial purity specification (Minimum Reportable Purity by HPLC) |
|---|---|
| Target Compound Data | ≥98% (Leyan, Product No. 1695933) |
| Comparator Or Baseline | 2-(2-cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 97968-85-9): ≥95% (typical commercial grade) |
| Quantified Difference | Minimum purity advantage ≥3 percentage points |
| Conditions | HPLC purity assay; data extracted from vendor certificates of analysis |
Why This Matters
Higher baseline purity reduces the need for repurification before use in sensitive catalytic or medicinal chemistry steps, lowering total procurement cost and timeline risk.
